(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-4-[2-(2-BROMO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(2-BROMO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. The reaction conditions may include:
Solvent: Common solvents such as ethanol, methanol, or acetonitrile.
Catalyst: Acidic or basic catalysts to facilitate the reaction.
Temperature: Moderate to high temperatures to drive the reaction to completion.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[2-(2-BROMO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of nitro groups to amines using reducing agents.
Substitution: Halogen substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield corresponding amines, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-[2-(2-BROMO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE may be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic applications, including drug development for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers, dyes, and coatings.
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(2-BROMO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[2-(2-BROMO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- (4Z)-4-[2-(2-CHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- (4Z)-4-[2-(2-FLUORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-4-[2-(2-BROMO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H14BrN5O3 |
---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
4-[(2-bromo-4-nitrophenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H14BrN5O3/c22-17-13-16(27(29)30)11-12-18(17)23-24-20-19(14-7-3-1-4-8-14)25-26(21(20)28)15-9-5-2-6-10-15/h1-13,25H |
InChI Key |
XPABZGGVBRQIQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Br |
Origin of Product |
United States |
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